2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the piperazine moiety and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can lead to improved cognitive function in patients with neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-[4-(diphenylmethyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one: A structurally similar compound with potential pharmacological applications.
2-{2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid: Known by the generic name cetirizine, this compound is used as an antihistamine.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential as an acetylcholinesterase inhibitor. This makes it a valuable compound for research into treatments for neurodegenerative diseases and other medical conditions.
Properties
Molecular Formula |
C30H32N4O |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C30H32N4O/c1-22-13-15-24(16-14-22)21-27-23(2)31-30(32-29(27)35)34-19-17-33(18-20-34)28(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-16,28H,17-21H2,1-2H3,(H,31,32,35) |
InChI Key |
XCKQQSPCTKJPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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